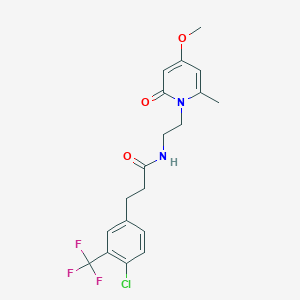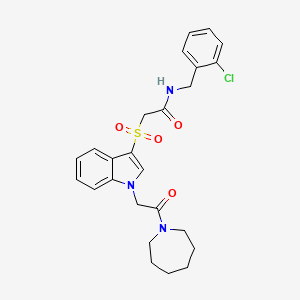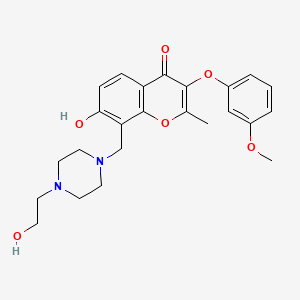![molecular formula C20H23FN4O3S B2842418 (1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone CAS No. 1396855-74-5](/img/structure/B2842418.png)
(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with a molecular weight of 224.26 . It has a linear formula of C10H9FN2OS . The compound is solid in physical form and should be stored at 4°C, protected from light .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code: 1S/C10H9FN2OS/c11-6-1-2-8-9(3-6)15-10(12-8)13-4-7(14)5-13/h1-3,7,14H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound has a molecular weight of 224.26 and a linear formula of C10H9FN2OS . It is solid in physical form and should be stored at 4°C, protected from light .Applications De Recherche Scientifique
Antipsychotic Potential
- Research on Butyrophenones : A study explored a series of butyrophenones, including derivatives with a 6-fluorobenzisoxazolyl fragment, to evaluate their potential as antipsychotic agents. These compounds were tested for their affinity for dopamine and serotonin receptors and showed potential as neuroleptic drugs (Raviña et al., 2000).
Antimycobacterial Agents
- Synthesis for Antimycobacterial Activity : New fluorine substituted heterocyclic nitrogen systems were synthesized from p-amino salicylic acids and evaluated as antimycobacterial agents. Some compounds exhibited high inhibition towards Mycobacterium strain (Makki et al., 2013).
Structural and Activity Analysis
- Synthesis and Analysis of Heterocycles : A compound closely related to the query molecule was synthesized and evaluated for antiproliferative activity. Its molecular structure was characterized by various spectroscopic methods, and Hirshfeld surface analysis was used to analyze intermolecular interactions (Prasad et al., 2018).
Anti-Tubercular Activity
- Design and Synthesis of Anti-Mycobacterial Chemotypes : The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold was identified as a new anti-mycobacterial chemotype. Several structurally diverse compounds were synthesized and showed potential anti-tubercular activity against Mycobacterium tuberculosis (Pancholia et al., 2016).
Synthesis of Fluorine-Substituted Compounds
- Efficient Synthesis Techniques : A study focused on the regioselective synthesis of fluoroalkyl-containing heterocycles, employing fluoroalkyl-containing carbonyl compounds as synthons. This research contributes to the efficient procedures in synthesizing various heterocyclic compounds (Pashkevich et al., 1998).
Mécanisme D'action
While the exact mechanism of action for this compound is not specified, it is suggested that similar compounds potentiate endocannabinoid signaling activity via inhibition of the serine hydrolase monoacylglycerol lipase (MAGL) . This leads to an elevation of 2-arachidonoylglycerol, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .
Propriétés
IUPAC Name |
[4-[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3S/c21-14-3-4-15-17(10-14)29-20(22-15)25-11-13(12-25)18(26)23-5-7-24(8-6-23)19(27)16-2-1-9-28-16/h3-4,10,13,16H,1-2,5-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMKSFIRXMKTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CN(C3)C4=NC5=C(S4)C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

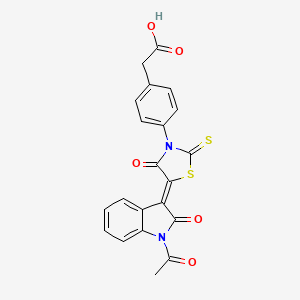
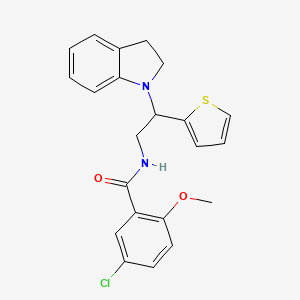
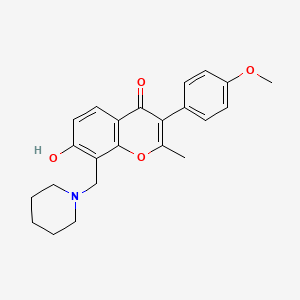
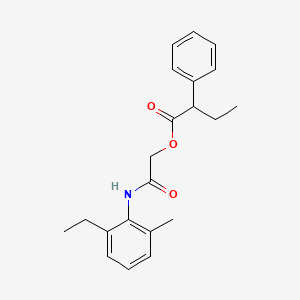

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2842342.png)
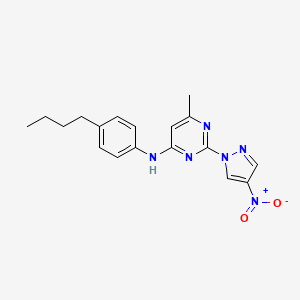
![1-(3,4-difluorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2842346.png)
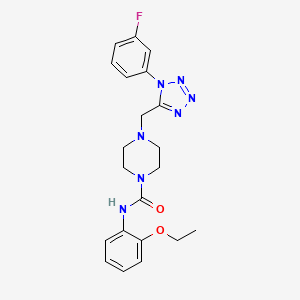
![N-(1-cyanocyclohexyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B2842351.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2842354.png)
